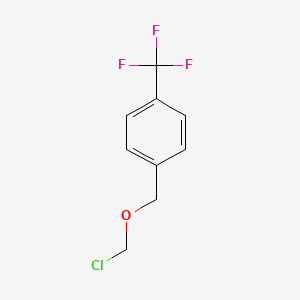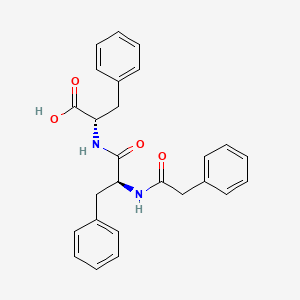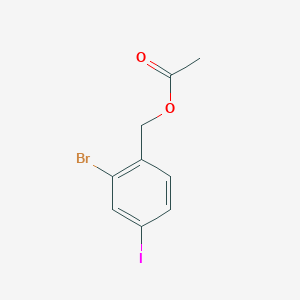
2-Bromo-4-iodobenzyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-iodobenzyl Acetate is an organic compound that belongs to the class of benzyl acetates It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodobenzyl Acetate typically involves the bromination and iodination of benzyl acetate. One common method is to start with benzyl acetate and introduce bromine and iodine atoms through electrophilic aromatic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination and iodine monochloride for iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodobenzyl Acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction Reactions: Reduction can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-Bromo-4-iodobenzaldehyde.
Reduction: Formation of 2-Bromo-4-iodobenzyl alcohol.
Scientific Research Applications
2-Bromo-4-iodobenzyl Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodobenzyl Acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzyl Acetate
- 2-Bromo-4-fluorobenzyl Acetate
- 2-Bromo-4-iodobenzyl Alcohol
Uniqueness
2-Bromo-4-iodobenzyl Acetate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other benzyl acetates. The combination of these halogens allows for specific interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
(2-bromo-4-iodophenyl)methyl acetate |
InChI |
InChI=1S/C9H8BrIO2/c1-6(12)13-5-7-2-3-8(11)4-9(7)10/h2-4H,5H2,1H3 |
InChI Key |
SDDFNZYZZCPFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


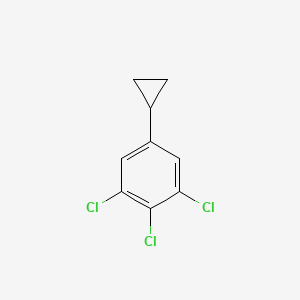
![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
![6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide](/img/structure/B13707789.png)
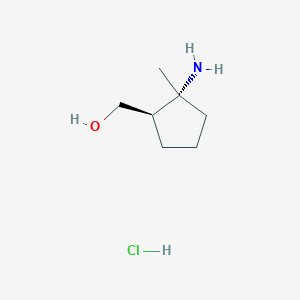
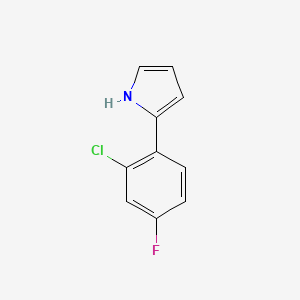
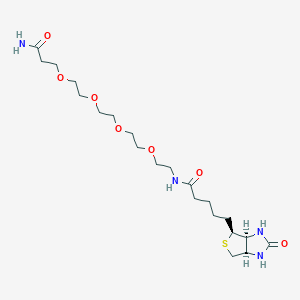
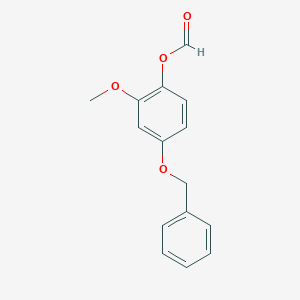

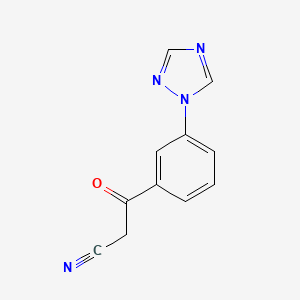
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

